molecular formula C19H17ClN2O4 B2391553 N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenoxy)acetamide CAS No. 946340-89-2

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenoxy)acetamide

Cat. No.: B2391553
CAS No.: 946340-89-2
M. Wt: 372.81
InChI Key: WVPSSBIXZSAREZ-UHFFFAOYSA-N
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Description

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound that belongs to the class of isoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenoxy)acetamide typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

    Substitution Reactions: The 4-chlorophenyl group can be introduced via a substitution reaction using appropriate chlorinated precursors.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-hydroxyphenoxy)acetamide
  • N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-ethoxyphenoxy)acetamide

Uniqueness

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenoxy)acetamide is unique due to its specific substitution pattern on the isoxazole ring and the presence of the methoxyphenoxy group. These structural features may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-2-(4-methoxyphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4/c1-24-16-6-8-17(9-7-16)25-12-19(23)21-11-15-10-18(26-22-15)13-2-4-14(20)5-3-13/h2-10H,11-12H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPSSBIXZSAREZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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